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Clinical Pregnancy
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Live Birth / Delivery
Rate

Key
Findings

| General IVF/ICSI Population (Prospective RCT) [1] | Cetrorelix: 31.9% Agonist (Goserelin): 34.3% |

Cetrorelix: 28.3% Agonist: 30.1% | Differences were not statistically significant. Cetrorelix protocol used

significantly fewer FSH ampoules and had a shorter stimulation duration. | | Women ≥40 Years

(Randomized Controlled Trial) [2] | Cetrorelix: Lower Agonist (Long protocol): Higher | Information Not

Specified | The long GnRH agonist protocol performed better, with a significantly higher number of oocytes

and pregnancy rate. The antagonist may be detrimental in older women. | | Normoresponder Women

(Retrospective Case-Control) [3] | Single Dose Cetrorelix: Comparable Multiple Dose Cetrorelix:

Comparable vs. Agonist Long Protocol | Information Not Specified | No significant difference in clinical

pregnancy and implantation rates among the three protocol groups. | | Mixed Antagonists (Cetrorelix &

Ganirelix) vs. Agonist (Retrospective Analysis) [4] | Information Not Specified | Implantation rates were

significantly lower with Ganirelix compared to Leuprolide acetate (agonist) or Cetrorelix. | Highlighted

potential differences between specific antagonists, with Cetrorelix outcomes appearing more similar to the

agonist. |
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The conclusions in the table above are drawn from studies with rigorous designs. Here are the key

methodological details:

Study Design: The data comes from various study types, including prospective randomized
controlled trials (RCTs) [1] [2], which provide the highest level of evidence, as well as retrospective

analyses [4] [3] that generate hypotheses for further testing.
Patient Population: Studies focused on women undergoing In Vitro Fertilization (IVF) or

Intracytoplasmic Sperm Injection (ICSI). Specific subgroups like "normoresponders" [3] or "women
40 years or older" [2] were often analyzed to detect population-specific effects.

Interventions:
Cetrorelix Protocol: Typically a flexible antagonist protocol. Cetrorelix (0.25 mg) is initiated

daily once the leading follicle reaches 12-15 mm in diameter until the trigger day [5] [6].
GnRH Agonist Protocol: Often a long protocol. A drug like Goserelin or Triptorelin is started

in the mid-luteal phase of the previous cycle to achieve pituitary downregulation before ovarian
stimulation begins [1] [7].

Control Ovarian Hyperstimulation (COH): In both groups, ovarian stimulation is achieved with
recombinant Follicle-Stimulating Hormone (rFSH) or human Menopausal Gonadotropin (hMG)

starting on day 2 or 3 of the cycle [7].
Primary Outcomes: The key endpoints measured were clinical pregnancy rate (confirmed by

ultrasound) and live birth/delivery rate. Secondary outcomes often included number of oocytes
retrieved, fertilization rate, and incidence of Ovarian Hyperstimulation Syndrome (OHSS) [1] [7].

Mechanisms of Action and Signaling Pathways

The difference in clinical profiles between agonists and antagonists stems from their distinct mechanisms of

action at the molecular level, as shown in the following pathway diagram.
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The diagram above illustrates the core signaling pathways. Here is a detailed explanation of the key

mechanisms:

GnRH Agonists (e.g., Triptorelin): Initially cause a "flare effect" by intensely stimulating the GnRH
receptor (GnRHR), leading to a surge in LH and FSH release. With continuous use, this results in

receptor desensitization and downregulation, effectively shutting down the pituitary's signaling to
the ovaries and preventing a premature LH surge [8].

GnRH Antagonists (e.g., Cetrorelix): Work by competitive blockade. They bind directly to the
GnRH receptor without activating it, preventing native GnRH from binding. This results in a rapid
and reversible suppression of gonadotropin secretion within hours, without the initial flare effect [5]
[8].

Intracellular Signaling: When GnRH or an agonist binds to GnRHR (a G-protein coupled receptor),
it activates the Gαq/11 pathway. This triggers phospholipase Cβ (PLCβ), which leads to the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 causes a release of
calcium ions (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These

signals ultimately lead to the activation of pathways like ERK1/2 and regulate gene transcription for
gonadotropins like LHB and FSHB [9] [8]. Antagonists effectively block the initiation of this entire

cascade.

Interpretation and Clinical Relevance

For most patients, the choice between antagonist and agonist protocols may involve a trade-off

between convenience and cycle control. Antagonist protocols are shorter and avoid the flare effect,
while some studies suggest agonists may offer better outcomes in specific scenarios.

A critical advantage of antagonists like Cetrorelix is a significantly lower risk of Ovarian
Hyperstimulation Syndrome (OHSS), a serious complication of IVF [5] [7]. This makes them

particularly suitable for high-risk patients, such as those with Polycystic Ovary Syndrome (PCOS).
The finding that Ganirelix might be associated with lower implantation rates [4] highlights that

different antagonists can have varying efficacies despite their similar classification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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